molecular formula C7H6IN3 B2450503 3-iodo-1-methyl-1H-pyrazolo[4,3-b]pyridine CAS No. 1354954-40-7

3-iodo-1-methyl-1H-pyrazolo[4,3-b]pyridine

Cat. No.: B2450503
CAS No.: 1354954-40-7
M. Wt: 259.05
InChI Key: NXNLWRAKHMLTGL-UHFFFAOYSA-N
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Description

3-iodo-1-methyl-1H-pyrazolo[4,3-b]pyridine is a heterocyclic compound that belongs to the pyrazolopyridine family. This compound is characterized by the presence of an iodine atom at the third position and a methyl group at the first position of the pyrazolo[4,3-b]pyridine core structure. It is a light-red to brown solid with a molecular weight of 259.05 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-iodo-1-methyl-1H-pyrazolo[4,3-b]pyridine typically involves the iodination of 1-methyl-1H-pyrazolo[4,3-b]pyridine. One common method includes the reaction of 1-methyl-1H-pyrazolo[4,3-b]pyridine with iodine in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity, as well as the use of continuous flow reactors to enhance reaction efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

3-iodo-1-methyl-1H-pyrazolo[4,3-b]pyridine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide at elevated temperatures.

    Cross-Coupling Reactions: Palladium catalysts are often used in the presence of bases like potassium carbonate or cesium carbonate.

Major Products

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-iodo-1-methyl-1H-pyrazolo[4,3-b]pyridine is unique due to the presence of the iodine atom, which can significantly influence its reactivity and interactions with biological targets. The iodine substituent can also facilitate further functionalization through various chemical reactions, making it a versatile intermediate in synthetic chemistry .

Properties

IUPAC Name

3-iodo-1-methylpyrazolo[4,3-b]pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6IN3/c1-11-5-3-2-4-9-6(5)7(8)10-11/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXNLWRAKHMLTGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=N1)I)N=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6IN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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